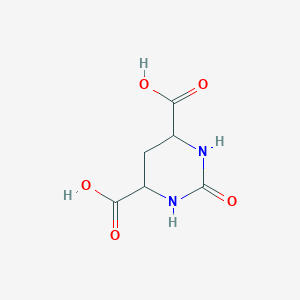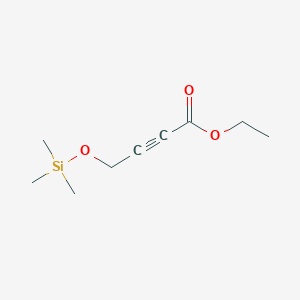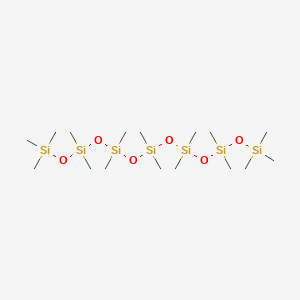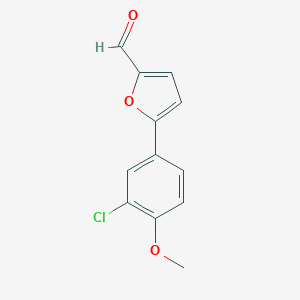
Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride, also known as platinum azanedione, is a complex compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a variety of methods, and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride azanedione is not fully understood, but it is thought to involve binding to DNA and other biomolecules, leading to the induction of DNA damage and inhibition of enzyme function. Platinum azanedione is also thought to generate reactive oxygen species, which can contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
Platinum azanedione has a range of biochemical and physiological effects, including cytotoxicity against cancer cells, inhibition of DNA repair enzymes, and inhibition of enzymatic reactions. It has also been found to induce oxidative stress and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Platinum azanedione has several advantages for use in lab experiments, including its ability to induce DNA damage and inhibit enzyme function. However, it is also highly cytotoxic and can be difficult to handle, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride azanedione, including further studies on its mechanism of action, its potential applications in cancer treatment and DNA damage and repair, and its use as a tool for studying enzymatic reactions. Other future directions include the development of new synthesis methods and the exploration of its potential use in other scientific research areas.
Synthesemethoden
Platinum azanedione can be synthesized using a variety of methods, including reaction of Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride(II) chloride with azanedione in the presence of a base, or reaction of Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride(II) acetate with azanedione in the presence of a reducing agent. The resulting compound is a yellow powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Platinum azanedione has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, DNA damage and repair, and enzymatic reactions. In cancer treatment, Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride azanedione has been found to be an effective cytotoxic agent against a range of cancer cell lines. In DNA damage and repair, Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride azanedione has been shown to induce DNA damage and inhibit DNA repair enzymes, making it a potential tool for studying DNA damage and repair mechanisms. In enzymatic reactions, Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride azanedione has been found to inhibit a range of enzymes, making it a useful tool for studying enzyme function.
Eigenschaften
CAS-Nummer |
125304-30-5 |
|---|---|
Produktname |
Azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride |
Molekularformel |
C4H12Cl2N4O4Pt2 |
Molekulargewicht |
641.2 g/mol |
IUPAC-Name |
azane;3,4-dioxocyclobutene-1,2-diolate;platinum(2+);dichloride |
InChI |
InChI=1S/C4H2O4.2ClH.4H3N.2Pt/c5-1-2(6)4(8)3(1)7;;;;;;;;/h5-6H;2*1H;4*1H3;;/q;;;;;;;2*+2/p-4 |
InChI-Schlüssel |
MRDKYONUZUFNBH-UHFFFAOYSA-J |
SMILES |
C1(=C(C(=O)C1=O)[O-])[O-].N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2] |
Kanonische SMILES |
C1(=C(C(=O)C1=O)[O-])[O-].N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2] |
Synonyme |
azane, 3,4-dioxocyclobutene-1,2-diolate, platinum(+2) cation, dichlori de |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




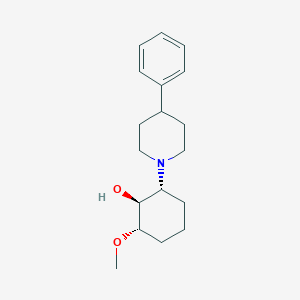
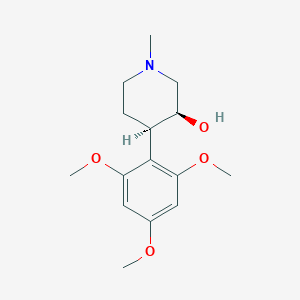

![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)
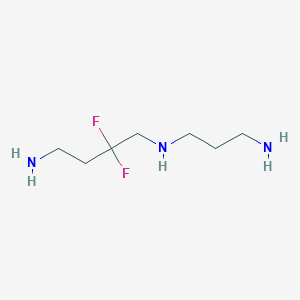
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)

